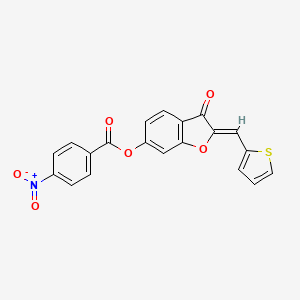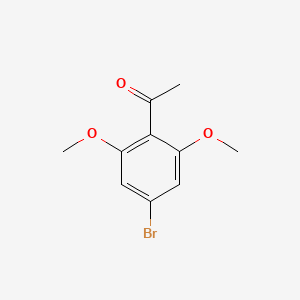![molecular formula C16H14ClN3O5S B2896074 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 902253-46-7](/img/structure/B2896074.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry, biology, and industry. The compound's unique molecular structure allows it to interact with multiple biological targets, making it a versatile tool for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the formation of 5-chloro-2-oxobenzo[d]oxazole, achieved by cyclization of appropriate intermediates under controlled conditions.
Step 2: The key intermediate is then coupled with 4-sulfamoylphenylpropanoic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the target compound.
Reaction Conditions: Reactions typically occur in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and temperatures are carefully controlled to optimize yield and purity.
Industrial Production Methods
While small-scale synthesis is often used in academic research, industrial production methods focus on scalability and cost-effectiveness. Processes may include continuous flow techniques and the use of industrial-grade reagents to produce larger quantities efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Undergoes reduction reactions with agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution can occur at the chloro position with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Amines, thiols.
Major Products Formed
Oxidation Products: Can form sulfoxides or sulfones.
Reduction Products: Leads to amine derivatives.
Substitution Products: Varied, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide has significant applications in:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Functions as a probe in studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of new materials with desired chemical properties.
Wirkmechanismus
This compound exerts its effects primarily through binding to specific biological targets, such as enzymes or receptors, and modulating their activity. Its molecular structure allows it to interact with multiple pathways, influencing biological processes at the cellular level.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzo[d]oxazole derivatives, 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide stands out due to its unique sulfonamide group, which enhances its solubility and reactivity.
List of Similar Compounds
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-hydroxyphenyl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-nitrophenyl)propanamide
This detailed analysis of this compound provides a comprehensive overview of its synthesis, reactivity, and applications in various fields
Eigenschaften
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-10-1-6-14-13(9-10)20(16(22)25-14)8-7-15(21)19-11-2-4-12(5-3-11)26(18,23)24/h1-6,9H,7-8H2,(H,19,21)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZBKACGMBRNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)
![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2895997.png)



![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)

![Ethyl 2-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2896012.png)
